8-(Bromomethyl)-2-methyl-4H-1-benzopyran-4-one
CAS No.: 87165-87-5
Cat. No.: VC15932036
Molecular Formula: C11H9BrO2
Molecular Weight: 253.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87165-87-5 |
|---|---|
| Molecular Formula | C11H9BrO2 |
| Molecular Weight | 253.09 g/mol |
| IUPAC Name | 8-(bromomethyl)-2-methylchromen-4-one |
| Standard InChI | InChI=1S/C11H9BrO2/c1-7-5-10(13)9-4-2-3-8(6-12)11(9)14-7/h2-5H,6H2,1H3 |
| Standard InChI Key | DJIQFUKGEMJGKZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)C2=CC=CC(=C2O1)CBr |
Introduction
Chemical Identity and Structural Characteristics
8-(Bromomethyl)-2-methyl-4H-1-benzopyran-4-one belongs to the chromone family, distinguished by a bromomethyl (-CHBr) substituent at the 8-position and a methyl (-CH) group at the 2-position of the benzopyran ring . Its molecular structure (Figure 1) is defined by the following features:
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Core scaffold: A fused benzene and γ-pyrone ring system (4H-1-benzopyran-4-one).
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Substituents:
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8-position: Bromomethyl group, introducing electrophilic reactivity.
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2-position: Methyl group, enhancing steric and electronic effects.
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| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molar mass | 251.98 g/mol | |
| SMILES notation | CC1=CC(=O)C2=CC=CC(=C2O1)CBr |
The bromomethyl group at position 8 positions this compound as a potential intermediate for further functionalization, enabling nucleophilic substitution reactions .
Physicochemical Properties
Experimental data on this compound’s physical properties remain sparse, but computational predictions and analog extrapolation suggest:
The bromomethyl group enhances molecular polarity compared to non-halogenated chromones, influencing solubility and chromatographic behavior .
Reactivity and Chemical Behavior
The compound’s reactivity is dominated by two functional groups:
Bromomethyl Group
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Nucleophilic substitution: The C-Br bond undergoes reactions with amines, thiols, or alkoxides to yield secondary derivatives .
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Elimination reactions: Under basic conditions, dehydrohalogenation may form a methylene group.
Chromone Core
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Electrophilic aromatic substitution: The electron-rich benzene ring facilitates halogenation or nitration at unsubstituted positions .
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Reduction: The γ-pyrone carbonyl can be reduced to a dihydrochromone using or catalytic hydrogenation .
The bromomethyl group’s electrophilicity suggests potential as a covalent inhibitor, targeting cysteine residues in enzymes .
Comparative Analysis with Related Chromones
Future Research Directions
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